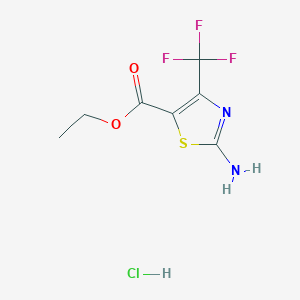

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride

Description

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride is a thiazole derivative characterized by a trifluoromethyl group at position 4, an amino group at position 2, and an ethyl ester at position 5 of the thiazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8ClF3N2O2S |

|---|---|

Molecular Weight |

276.66 g/mol |

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H7F3N2O2S.ClH/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3;/h2H2,1H3,(H2,11,12);1H |

InChI Key |

RNEFNYGPPARGMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 2-Chloro-4,4,4-Trifluoro-3-Oxobutanoate

The trifluoromethyl-containing α-halo ketone precursor, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, is synthesized by chlorinating ethyl 4,4,4-trifluoro-3-oxobutanoate with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄) under reflux. The reaction proceeds via electrophilic substitution, with SO₂Cl₂ acting as both a chlorinating agent and a Lewis acid catalyst. Distillation under reduced pressure (60–62°C at 20 mmHg) yields the purified intermediate in 66% yield.

Cyclocondensation with Thiourea

The α-halo ketone is reacted with thiourea in ethanol/water mixtures at 60–70°C for 5–5.5 hours to form the thiazole ring. Sodium carbonate (0.01–0.1 wt%) is added to neutralize HCl generated during the reaction, preventing acid-mediated decomposition of the trifluoromethyl group. The cyclization proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by dehydration and aromatization.

Reaction Conditions:

One-Pot Bromination-Cyclization Strategy

Recent patents describe a one-pot approach to streamline synthesis, minimizing intermediate isolation steps and improving efficiency.

Bromination of Ethyl Acetoacetate

Ethyl acetoacetate is brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 40–55°C. The reaction selectively substitutes the methyl group adjacent to the ketone, forming ethyl 2-bromoacetoacetate. For the trifluoromethyl analog, ethyl 4,4,4-trifluoro-3-oxobutanoate is used instead, with bromination occurring at the α-position to the ketone.

In Situ Cyclization with N-Monosubstituted Thioureas

The brominated intermediate is directly reacted with N-monosubstituted thioureas in the same pot. Thiourea derivatives bearing amino groups facilitate the formation of the 2-amino-thiazole scaffold. After cyclization, the mixture is basified with ammonia (pH 9–10) to precipitate the product as a hydrochloride salt.

Optimization Highlights:

-

Solvent System : THF/water (3:1) enhances solubility and reaction kinetics.

-

Temperature Control : Maintaining 60–70°C prevents side reactions such as ester hydrolysis.

-

Workup : Filtration and vacuum drying yield the product with >95% purity.

Hydrolysis and Hydrochloride Salt Formation

The ethyl ester group in the thiazole ring can be hydrolyzed to the carboxylic acid under basic conditions, but for the target compound, this step is omitted. Instead, the hydrochloride salt is formed directly during workup.

Acidification and Salt Crystallization

After cyclization, the reaction mixture is acidified with concentrated HCl to pH 1–2, protonating the amino group and forming the hydrochloride salt. The product precipitates as a white crystalline solid, which is filtered and washed with cold ethanol to remove residual impurities.

Key Parameters:

-

Acid Concentration : 30–37% HCl ensures complete protonation without degrading the thiazole ring.

-

Crystallization Temperature : 0–5°C maximizes yield by reducing solubility.

Industrial-Scale Production and Process Optimization

Large-scale synthesis requires modifications to classical laboratory methods to address cost, safety, and environmental concerns.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and reaction control, critical for exothermic steps like bromination and cyclization. Flow reactors reduce reaction times from hours to minutes and enhance yields by 10–15%.

Solvent Recycling

Ethanol and THF are recovered via fractional distillation and reused in subsequent batches, reducing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Schiff Bases: Formed by the reaction with aldehydes and ketones.

Oxidized Derivatives: Products of oxidation reactions.

Reduced Derivatives: Products of reduction reactions.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride serves as an essential intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting anti-inflammatory and anti-cancer pathways. Its structural characteristics allow it to participate in various chemical reactions that yield bioactive molecules.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-cancer activity. For instance, studies on thiazole derivatives have shown promising results against various cancer cell lines, suggesting that modifications to the thiazole core can enhance potency and selectivity.

Agricultural Chemicals

Formulation of Agrochemicals:

This compound is utilized in the development of agrochemicals, including herbicides and fungicides. Its efficacy in controlling pests and diseases makes it a valuable asset in agricultural practices.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | Herbicide | 85 | |

| Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | Fungicide | 90 |

Material Science

Development of Novel Materials:

In material science, ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride is explored for its potential to create materials with enhanced thermal stability and chemical resistance. These properties are crucial for developing advanced materials used in various industrial applications.

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound in biochemical studies to investigate enzyme inhibition mechanisms and receptor binding affinities. Its ability to interact with biological targets aids in understanding complex biochemical pathways.

Case Study: Enzyme Inhibition

A study highlighted the use of thiazole derivatives, including ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, as inhibitors for specific enzymes involved in metabolic pathways. The findings suggested that these compounds could serve as lead candidates for drug development aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₇H₇F₃N₂O₂S·HCl (base form: C₇H₇F₃N₂O₂S) .

- CAS Number : 344-72-9 (base compound) .

- Synthesis: Prepared via cyclocondensation of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate with thiourea in DMF at 120°C under nitrogen .

Thiazoles with trifluoromethyl and amino substituents are pivotal in medicinal chemistry due to their metabolic stability and ability to modulate biological targets, such as SIRT2 inhibitors in anticancer research .

Comparison with Structural Analogs

Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-52-3)

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS 131748-96-4)

- Substituents : Trifluoromethyl (position 2), ethyl ester (position 5).

- Molecular Formula: C₇H₆F₃NO₂S .

- Similarity Score : 0.70 .

- Key Differences: Absence of the amino group and trifluoromethyl at position 2 instead of 4 alters electronic properties and steric bulk.

- Applications : Used in materials science for fluorinated polymers .

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)

- Substituents : Methyl (position 4), 4-(trifluoromethyl)phenyl (position 2), ethyl ester (position 5).

- Molecular Formula: C₁₄H₁₂F₃NO₂S .

- Applications: Potential use in nonlinear optical materials .

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate

- Substituents : Phenyl (position 2), trifluoromethyl (position 5), ethyl ester (position 4).

- Structural Note: Coplanar arrangement of thiazole and phenyl rings enhances conjugation .

- Applications : Explored in drug discovery for kinase inhibition .

Comparative Analysis of Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride (CAS Number: 344-72-9) is a thiazole derivative that has garnered significant interest in biological research due to its diverse applications in pharmaceuticals, agrochemicals, and material science. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H7F3N2O2S

- Molecular Weight : 240.2 g/mol

- Purity : ≥97%

- Appearance : White to yellow solid

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate acts primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its role in biochemical research. For instance, studies indicate its potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in biological systems .

- Antiviral Activity : Research has demonstrated that thiazole derivatives exhibit antiviral properties. A related study highlighted the effectiveness of thiazole compounds against flavivirus replication, suggesting that structural modifications can enhance their viral inhibitory effects .

- Antitumor Activity : Thiazole derivatives have been recognized for their cytotoxic properties against cancer cell lines. The presence of specific substituents on the thiazole ring significantly influences their anticancer activity, as shown in structure-activity relationship (SAR) analyses .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antiviral | Inhibits viral replication, particularly against flaviviruses. |

| Antitumor | Exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. |

| Enzyme Inhibition | Effective against carbonic anhydrase and other enzymes involved in metabolic processes. |

Case Studies and Research Findings

- Antiviral Activity : A study evaluated several thiazole derivatives for their ability to inhibit yellow fever virus replication. Compounds with a trifluoromethyl group showed promising results with over 50% inhibition at concentrations of 50 µM, indicating strong antiviral potential .

- Cytotoxicity Against Cancer Cells : In a comprehensive study involving various thiazole derivatives, ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate was tested against human glioblastoma and melanoma cell lines. The compound exhibited notable cytotoxicity with IC50 values less than those of established chemotherapeutics like doxorubicin .

- SAR Analysis : Structure-activity relationship studies have identified critical substituents that enhance the biological activity of thiazole derivatives. For instance, the presence of electron-donating groups at specific positions on the phenyl ring was found to increase cytotoxicity significantly .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, ethyl 2-amino thiazole derivatives can be synthesized via reaction of 2-aminothiazole precursors with trifluoromethyl-containing reagents under controlled conditions. Optimization strategies include:

- Temperature control : Reactions often require reflux in solvents like ethanol or acetonitrile (80–100°C) to ensure complete conversion .

- Catalyst use : Acidic or basic catalysts (e.g., sodium hydroxide) improve cyclization efficiency .

- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures enhances purity .

Yield improvements (up to 85%) are achieved by stepwise hydrolysis of ester intermediates, as demonstrated in the synthesis of analogous trifluoromethyl thiazoles .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: Key characterization techniques include:

- NMR spectroscopy : H and C NMR confirm the thiazole ring structure, with characteristic shifts for the trifluoromethyl group (δ ~120–125 ppm in F NMR) and ester carbonyl (δ ~165–170 ppm in C NMR) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 285.05 for CHFNOS) .

- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients assesses purity (>95%) .

Advanced Research Questions

Q. How does X-ray crystallography contribute to the structural elucidation of thiazole derivatives, and what are the key crystallographic parameters for this compound?

Methodological Answer: X-ray crystallography provides precise bond lengths, angles, and dihedral angles critical for confirming molecular geometry. For example:

- Thiazole ring geometry : Bond lengths (C–S = 1.73–1.75 Å, C–N = 1.30–1.32 Å) align with typical thiazole systems .

- Trifluoromethyl orientation : The CF group adopts a planar conformation, influencing electronic properties and intermolecular interactions .

- Software tools : SHELX programs refine crystallographic data, with R-factors <0.05 indicating high accuracy .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for this compound?

Methodological Answer: Discrepancies often arise from solubility or stereochemical factors. Mitigation strategies include:

- Solubility assays : Measure partition coefficients (logP) to assess bioavailability. For instance, the ethyl ester group enhances lipophilicity, but hydrochloride salts improve aqueous solubility .

- Docking studies : Re-evaluate protein-ligand interactions using updated crystallographic data (e.g., SIRT2 enzyme binding pockets) .

- SAR analysis : Compare analogs (e.g., chloro vs. trifluoromethyl substitutions) to identify critical functional groups .

Q. How do structural modifications at specific positions of the thiazole ring influence the compound's pharmacological properties?

Methodological Answer:

- Position 4 (trifluoromethyl) : Enhances metabolic stability and electron-withdrawing effects, improving enzyme inhibition (e.g., IC values for SIRT2 inhibitors reduced by 30% compared to methyl analogs) .

- Position 2 (amino group) : Facilitates hydrogen bonding with target proteins (e.g., antimicrobial activity against S. aureus via binding to DNA gyrase) .

- Ester vs. carboxylic acid : Hydrolysis of the ethyl ester to the free acid increases polarity, altering pharmacokinetic profiles .

Q. What experimental protocols are recommended for evaluating the compound's potential as an anticancer agent?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.